9-Hydroxyolivacine

Description

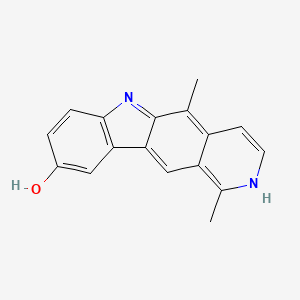

9-Hydroxyolivacine is a hydroxylated derivative of olivacine, a pyrido[4,3-b]carbazole alkaloid with demonstrated antitumor activity. The hydroxyl group at the C-9 position significantly enhances its cytotoxicity compared to the parent compound. Studies highlight its potent inhibitory effects against cancer cell lines, particularly under hypoxic conditions, which are characteristic of aggressive tumors. For example, this compound exhibits an IC50 of 0.06 µM against murine leukemia L1210 cells, compared to olivacine’s IC50 of 2.03 µM under similar conditions .

Properties

CAS No. |

70173-18-1 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol |

InChI |

InChI=1S/C17H14N2O/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15/h3-8,18,20H,1-2H3 |

InChI Key |

PDZYCHPUEHORER-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

Canonical SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

Other CAS No. |

70173-18-1 |

Synonyms |

9-hydroxyolivacine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Olivacine

Olivacine (IC50 = 2.03 µM against L1210) serves as the foundational structure for derivatives like 9-Hydroxyolivacine. Key differences include:

- C-9 Hydroxylation : The addition of a hydroxyl group at C-9 reduces the IC50 by ~34-fold, indicating enhanced DNA intercalation or topoisomerase inhibition .

- Mechanistic Profile: Unlike olivacine, this compound shows activity in both normoxic and hypoxic environments, making it suitable for targeting tumor microenvironments .

Comparison with Pazellipticine (9-Aza Derivative)

Pazellipticine (compound 4), a 9-aza derivative of olivacine, replaces the C-9 carbon with nitrogen. While its IC50 against L1210 is comparable to this compound (~0.06 µM), further modifications (e.g., adding a ((diethylamino)propyl)amine moiety at C-1) are predicted to enhance its activity . Notably, pazellipticine exhibits lower toxicity than ellipticine analogs, suggesting improved therapeutic indices .

Comparison with 8-Hydroxyolivacine and Methoxy Derivatives

- 8-Hydroxyolivacine : This positional isomer (hydroxyl at C-8 instead of C-9) shows reduced potency (IC50 = 1.79 µM against L1210), underscoring the critical role of the C-9 hydroxyl group .

- Methoxy Derivatives : 9-Methoxyolivacine (MIC90 = 1.5 µM against Mycobacterium tuberculosis) retains bioactivity but is less potent in antitumor assays compared to this compound .

Comparison with S16020 (Compound 9)

S16020, a derivative with a ((diethylamino)propyl)amino substituent at C-1 and hydroxyl at C-9, demonstrates superior activity (IC50 = 0.0041 µM against L1210), making it ~15-fold more potent than this compound . This highlights the synergistic effect of combining C-9 hydroxylation with C-1 functionalization.

Other Derivatives and Structural Modifications

- C-3 Nitrogen Substitution: Derivatives like compound 28 (4-nitro-imidazole at C-1) show hypoxia-selective activity (IC50 = 1.79 µM under hypoxic vs. 4.74 µM in normoxia for A549 cells), suggesting utility in oxygen-deprived tumors .

- Azo-Olivacine Derivatives : These compounds, such as pazellipticine, leverage nitrogen substitutions to improve DNA binding and reduce off-target toxicity .

Broader Bioactivity Considerations

Beyond antitumor effects, this compound derivatives exhibit antimicrobial activity. For instance, 9-methoxyolivacine inhibits Mycobacterium tuberculosis (MIC90 = 1.5 µM), demonstrating the versatility of olivacine-based scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.